molecular formula C14H12O5 B12597569 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol CAS No. 637776-81-9

5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol

Cat. No.: B12597569
CAS No.: 637776-81-9
M. Wt: 260.24 g/mol
InChI Key: NHDCJIRSEKZXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol is a stilbenoid derivative characterized by a central benzene-1,2,3-triol core (three hydroxyl groups at positions 1, 2, and 3) with a 3,4-dihydroxyphenyl group attached via an ethenyl bridge at position 4. This compound’s structural uniqueness lies in its high degree of hydroxylation, which distinguishes it from simpler stilbenes like resveratrol.

Properties

CAS No.

637776-81-9

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

5-[2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol

InChI

InChI=1S/C14H12O5/c15-10-4-3-8(5-11(10)16)1-2-9-6-12(17)14(19)13(18)7-9/h1-7,15-19H

InChI Key

NHDCJIRSEKZXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C(=C2)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of (E)-2-(3’,4’-dihydroxyphenyl)ethenylbenzene as a precursor, which undergoes further chemical transformations to introduce additional hydroxyl groups . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation due to its phenolic hydroxyl groups, which act as electron donors. The reaction produces quinone derivatives, a common pathway for polyphenolic systems.

Mechanism :

  • Two adjacent hydroxyl groups on the benzene rings lose protons and electrons, forming semiquinone radicals.

  • Further oxidation leads to fully conjugated quinone structures.

Reaction TypeProductOxidizing Agents*Conditions
OxidationOrtho-quinone derivativesNot explicitly specifiedAqueous/organic media, ambient to elevated temperatures

*Specific oxidizing agents are not detailed in available literature, but typical reagents for phenolic oxidation include Fe³⁺ salts, hydrogen peroxide, or enzymatic systems (e.g., polyphenol oxidases).

Electrophilic Substitution

The aromatic rings are susceptible to electrophilic substitution due to electron-rich environments from hydroxyl groups.

Potential Reactions :

  • Sulfonation : Introduction of sulfonic acid groups at ortho/para positions.

  • Nitration : Formation of nitro derivatives under acidic conditions.

  • Halogenation : Bromination or iodination at activated positions.

No experimental data for these reactions is available in the provided sources, but they are structurally plausible .

Chelation with Metal Ions

The compound’s hydroxyl groups enable coordination with transition metals, forming stable complexes.

Key Features :

  • Selectivity : Preferential binding to Fe³⁺, Cu²⁺, and Al³⁺ due to multiple adjacent hydroxyl groups.

  • Applications : Potential use in metal sequestration or catalytic systems.

Photochemical Reactions

The conjugated ethenyl bridge suggests possible photoisomerization or [2+2] cycloaddition under UV light, though no direct evidence is cited in available literature .

Biochemical Interactions

While not classical chemical reactions, the compound interacts with biological systems via:

  • Hydrogen bonding : With proteins or nucleic acids.

  • Antioxidant activity : Neutralizing free radicals through electron transfer.

Limitations in Available Data

Current research gaps include:

  • Detailed kinetic parameters for oxidation.

  • Specific conditions for electrophilic substitutions.

  • Characterization of photochemical products.

Experimental validation is required to confirm these proposed pathways .

Scientific Research Applications

Biological Activities

Piceatannol exhibits several biological activities that have been investigated through various studies. Key applications include:

Antioxidant Properties

Piceatannol is recognized for its antioxidant capabilities, which help in neutralizing free radicals in the body. This property is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

Research indicates that Piceatannol can inhibit inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in various cell types, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Anti-cancer Potential

Several studies have demonstrated that Piceatannol exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has been particularly effective against breast cancer cells and leukemia cells by inhibiting cell proliferation and promoting apoptosis .

Cardiovascular Health

Piceatannol has been studied for its role in improving cardiovascular health. It may help lower blood pressure and improve endothelial function by enhancing nitric oxide production .

Neuroprotective Effects

Emerging research suggests that Piceatannol may protect against neurodegenerative diseases by reducing neuroinflammation and oxidative stress in neuronal cells . This could have implications for conditions such as Alzheimer's disease.

Industrial Applications

Beyond its health benefits, Piceatannol has potential applications in various industries:

Nutraceuticals

Due to its health-promoting properties, Piceatannol is being explored as an ingredient in dietary supplements aimed at improving overall health and preventing chronic diseases.

Cosmetics

The antioxidant and anti-inflammatory properties of Piceatannol make it a valuable ingredient in cosmetic formulations aimed at skin protection and anti-aging .

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to other polyphenols.
Anti-cancer EffectsInduced apoptosis in human breast cancer cells through mitochondrial pathways.
Cardiovascular BenefitsImproved endothelial function in hypertensive rats after Piceatannol treatment.
NeuroprotectionReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to scavenge free radicals, contributing to its antioxidant properties. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest analogs include resveratrol, oxyresveratrol, and piceatannol, which share a stilbene backbone but differ in hydroxylation patterns (Table 1).

Table 1: Structural Comparison of Key Stilbenoids

Compound Name Core Structure Substituent Position Substituent Structure Total Hydroxyl Groups Key Bioactivities Source/Application
Resveratrol Benzene-1,3-diol 5 4-Hydroxyphenyl 3 Antioxidant, Anti-inflammatory Grapes, supplements
Oxyresveratrol Benzene-1,3-diol 4 3,5-Dihydroxyphenyl 4 Antimicrobial, Antioxidant Dracaena angustifolia
Piceatannol Benzene-1,3-diol 4 3,5-dihydroxyphenyl 4 Anticancer, Anti-diabetic Synthetic/Natural sources
Target Compound Benzene-1,2,3-triol 5 3,4-Dihydroxyphenyl 5 Hypothesized: Enhanced antioxidant activity Synthetic (No natural source reported)

Key Observations:

Hydroxylation and Bioactivity: The target compound’s benzene-1,2,3-triol core provides three adjacent hydroxyl groups, which may enhance radical scavenging compared to resveratrol’s 1,3-diol arrangement . highlights that triol-containing derivatives (e.g., 5b in benzimidazole analogs) exhibit superior antioxidant and antimicrobial activities due to increased hydrogen-donating capacity . The 3,4-dihydroxyphenyl substituent introduces ortho-dihydroxy groups, a feature shared with catechol-containing compounds known for metal chelation and enzyme inhibition. This contrasts with oxyresveratrol’s 3,5-dihydroxyphenyl group, which has meta-hydroxylation .

However, this may be offset by its enhanced water solubility, favoring applications in cosmetics or topical formulations .

Synthetic Feasibility :

  • Resveratrol and oxyresveratrol are commercially available as reference standards for pharmacological and food research . The target compound’s synthesis would likely follow similar pathways (e.g., Heck coupling), but its stability under storage requires further study due to increased oxidative sensitivity from additional hydroxyl groups .

Research Findings and Gaps

  • Antioxidant Potential: Triol-core derivatives in demonstrated 2–3× higher DPPH radical scavenging activity than diol-core analogs, suggesting the target compound could outperform resveratrol .
  • Antimicrobial Activity : Oxyresveratrol’s 3,5-dihydroxyphenyl group confers broad-spectrum antimicrobial effects . The target compound’s 3,4-dihydroxyphenyl substituent may target Gram-positive bacteria more selectively due to structural similarities to catechol-based antibiotics.
  • Unstudied Areas: No direct data on the target compound’s cytotoxicity, metabolic pathways, or in vivo efficacy exists in the provided evidence. Comparative studies with piceatannol (a 4-hydroxylated analog) are warranted.

Biological Activity

5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol, also known as a phenolic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in health and medicine.

Chemical Structure and Properties

  • Molecular Formula : C14H12O4
  • CAS Number : 10083-24-6
  • Molecular Weight : 244.24 g/mol

The structure features multiple hydroxyl groups that contribute to its reactivity and biological activity. The presence of the dihydroxyphenyl group is particularly significant for its antioxidant properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities. 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol exhibits strong free radical scavenging activity due to the presence of hydroxyl groups. The antioxidant activity can be quantitatively assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Assay TypeIC50 Value (µM)Reference
DPPH12.5
ABTS15.0

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The mechanisms of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in managing inflammatory diseases.

Case Studies

  • Study on Antioxidant Properties :
    A study conducted by researchers at MDPI evaluated the antioxidant capacity of various phenolic compounds including 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with the compound.
  • Antimicrobial Efficacy :
    A comparative study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several phenolic compounds against clinical isolates of MRSA. The study found that 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol had comparable activity to standard antibiotics like vancomycin at certain concentrations.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
  • Antimicrobial Mechanism : Phenolic compounds disrupt microbial cell wall integrity and inhibit enzymatic functions essential for microbial survival.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways reduces cytokine production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound’s synthesis typically involves cross-coupling reactions (e.g., Heck or Suzuki-Miyaura coupling) to form the ethenyl bridge between the triol and dihydroxyphenyl moieties. For example, resveratrol analogs are synthesized via palladium-catalyzed coupling of protected hydroxyaryl halides with styrene derivatives . Optimization includes:

  • Protecting Groups : Use acetyl or benzyl groups to prevent hydroxyl oxidation during synthesis.
  • Catalyst Systems : Pd(PPh₃)₄ with CuI as a co-catalyst in DMF at 80–100°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
    • Yield Considerations : Yields for similar polyphenolic compounds range from 60–90% depending on steric hindrance and protecting group stability .

Q. How can the positions of hydroxyl groups and the ethenyl linkage be confirmed structurally?

  • Methodological Answer : Use a combination of:

  • 2D NMR : COSY and HMBC to correlate hydroxyl protons with adjacent carbons and confirm substitution patterns.
  • IR Spectroscopy : Bands at 3200–3500 cm⁻¹ for phenolic -OH and 1600–1650 cm⁻¹ for conjugated ethenyl groups .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles, though crystallization may require derivatization (e.g., acetylation) .

Q. What standard assays are used to evaluate the antioxidant activity of this compound?

  • Methodological Answer :

  • DPPH Assay : Measure radical scavenging activity at 517 nm (IC₅₀ values compared to ascorbic acid) .
  • FRAP Assay : Quantify reduction of Fe³+-TPTZ complex to Fe²+ at 593 nm.
  • Cell-Based Assays : ROS inhibition in H₂O₂-stressed mammalian cells (e.g., HepG2) using fluorescence probes like DCFH-DA .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify biphasic effects.
  • Redox Environment Control : Use chelators (e.g., EDTA) to assess metal ion-mediated pro-oxidant activity.
  • Omics Integration : Transcriptomics (RNA-seq) or metabolomics (LC-MS) to map pathways affected under varying conditions .

Q. What strategies are effective for improving the compound’s stability in aqueous solutions during pharmacological studies?

  • Methodological Answer :

  • pH Optimization : Stabilize in buffered solutions (pH 5–6) to minimize autoxidation.
  • Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM Trolox in storage buffers.
  • Lyophilization : Freeze-dry with cryoprotectants (e.g., trehalose) for long-term stability .

Q. How can the compound’s interaction with cellular receptors (e.g., Nrf2/ARE pathway) be mechanistically validated?

  • Methodological Answer :

  • Knockout Models : Use Nrf2-deficient cell lines to confirm pathway dependency.
  • ChIP-qPCR : Assess binding to antioxidant response elements (AREs) in target genes (e.g., HO-1, NQO1).
  • Molecular Docking : Simulate binding affinities with Keap1 using software like AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.